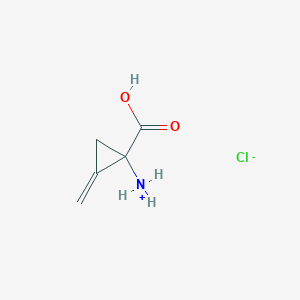

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H8ClNO2 and its molecular weight is 149.57 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride (commonly referred to as 2-methylene-ACC) is a cyclopropane derivative that has garnered attention due to its unique biological activities, particularly as an inhibitor of specific enzymes. This compound is structurally related to 1-aminocyclopropane-1-carboxylic acid (ACC), a natural plant hormone involved in ethylene biosynthesis. The following sections explore the biological activity of 2-methylene-ACC, including its mechanism of action, effects on various biological systems, and relevant case studies.

2-Methylene-ACC acts primarily as an irreversible inhibitor of ACC deaminase, an enzyme that catalyzes the cleavage of the cyclopropane ring in ACC. This inhibition leads to the accumulation of ACC and subsequently affects ethylene production in plants. The mechanism involves the modification of active site residues within the enzyme, notably Ser-78, Lys-26, Cys-41, Cys-162, and Lys-245 .

Key Findings:

- Enzyme Inhibition : The inhibition is characterized by the formation of a stable complex between 2-methylene-ACC and ACC deaminase, resulting in altered enzymatic activity and substrate turnover .

- Active Site Modification : Studies have shown that 2-methylene-ACC modifies nucleophilic residues in the enzyme's active site, impacting its catalytic efficiency and specificity .

Biological Activity

The biological activity of this compound extends beyond enzyme inhibition. It has been evaluated for various pharmacological effects:

Antiviral Activity

Research has explored the potential antiviral properties of methylenecyclopropane derivatives. In vitro studies indicated that several analogs, including 2-methylene-ACC, were screened against a range of viruses such as HSV-1 and HSV-2. However, at concentrations up to 100 µg/mL, significant antiviral activity was not observed .

Case Studies

Several case studies highlight the biological implications of this compound:

-

Study on ACC Deaminase Inhibition :

- Objective : To elucidate the mechanism by which 2-methylene-ACC inhibits ACC deaminase.

- Methods : Kinetic studies involving wild-type and mutant forms of ACC deaminase were conducted.

- Results : The study confirmed that 2-methylene-ACC effectively inhibits enzyme activity through irreversible binding, with kinetic parameters indicating a significant reduction in turnover number (k_cat) and affinity (K_m) for ACC .

-

Impact on Ethylene Production in Plants :

- Objective : To assess how inhibition of ACC deaminase affects ethylene biosynthesis in plant tissues.

- Methods : Plant tissues treated with varying concentrations of 2-methylene-ACC were analyzed for ethylene production.

- Results : A marked increase in ACC levels was observed alongside reduced ethylene production, demonstrating the compound's regulatory role in plant physiology .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Wissenschaftliche Forschungsanwendungen

Antiviral and Antitumor Activity

1-Amino-2-methylenecyclopropanecarboxylic acid hydrochloride has been identified as a significant intermediate in the synthesis of antiviral agents, particularly for treating Hepatitis C. It acts as an inhibitor of the NS3/4A protease, a critical enzyme for the replication of the Hepatitis C virus. Studies have demonstrated that this compound exhibits high antiviral activity, making it a promising candidate for therapeutic development against viral infections .

Enzyme Inhibition

The compound functions as an irreversible inhibitor of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. By inhibiting this enzyme, 2-methylene-ACC can alter plant growth and development, leading to potential applications in agriculture to enhance crop yield and stress resistance .

Antibiotic Development

Research has indicated that derivatives of 1-amino-2-methylenecyclopropanecarboxylic acid are being explored as lead compounds for antibiotic drugs. Their ability to inhibit pyridoxal-phosphate dependent enzymes positions them as candidates for developing new antibiotics and antitumor drugs .

Plant Growth Regulation

The compound has been studied for its role as a plant growth regulator. Its ability to inhibit ACC deaminase can lead to increased levels of ethylene in plants, which is crucial for various physiological processes such as fruit ripening and stress responses. This property makes it valuable in agricultural practices aimed at improving crop resilience and productivity .

Synthetic Pathways

The synthesis of this compound typically involves multiple steps, including the use of chiral building blocks and enzymatic methods to ensure high yields and purity. The compound can be derived from other cyclopropane derivatives through hydrolysis and functional group transformations, allowing for the production of various analogs with tailored properties .

Case Studies

Eigenschaften

IUPAC Name |

1-amino-2-methylidenecyclopropane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2.ClH/c1-3-2-5(3,6)4(7)8;/h1-2,6H2,(H,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJNVOMCOJMDFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC1(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.